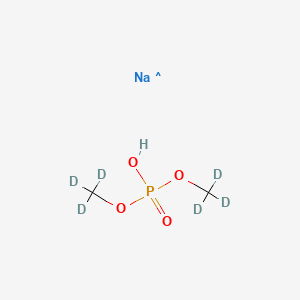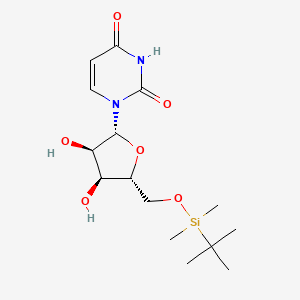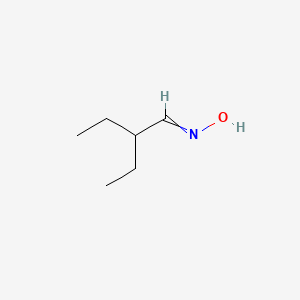
1,3-Diazidopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazidopropane is an organic compound characterized by the presence of two azido groups attached to a propane backbone. This compound is known for its high reactivity and is often used in various chemical synthesis processes. The molecular formula of this compound is C3H6N6, and it is typically a colorless liquid at room temperature.
Vorbereitungsmethoden
1,3-Diazidopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by azido groups. The reaction conditions typically require heating to ensure complete conversion .
Industrial production methods for this compound are similar but often involve larger scale equipment and more stringent safety protocols due to the compound’s explosive nature. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and improve safety.
Analyse Chemischer Reaktionen
1,3-Diazidopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds under strong oxidizing conditions.
Reduction: Reduction of this compound typically yields 1,3-diaminopropane, a useful intermediate in organic synthesis.
Common reagents used in these reactions include strong oxidizing agents like concentrated sulfuric acid and nitric acid, reducing agents like hydrogen gas in the presence of a catalyst, and alkynes for cycloaddition reactions. Major products formed from these reactions include nitro compounds, diamines, and triazoles.
Wissenschaftliche Forschungsanwendungen
1,3-Diazidopropane has several applications in scientific research:
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Medicine: Triazole derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism by which 1,3-diazidopropane exerts its effects is primarily through its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including drug development and material science. The molecular targets and pathways involved often include nucleophilic sites on other molecules, facilitating the formation of new covalent bonds .
Vergleich Mit ähnlichen Verbindungen
1,3-Diazidopropane can be compared with other azido compounds such as:
1,2-Diazidoethane: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
1,4-Diazidobutane: With a longer carbon chain, this compound has different physical properties and is used in different types of chemical synthesis.
Azidomethyl compounds: These compounds have azido groups attached to a methyl group, offering different reactivity patterns.
The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
100910-72-3 |
|---|---|
Molekularformel |
C3H6N6 |
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
1,3-diazidopropane |
InChI |
InChI=1S/C3H6N6/c4-8-6-2-1-3-7-9-5/h1-3H2 |
InChI-Schlüssel |
WXZXTRCKSOLGKX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)

![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)






![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)



![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
